molecular formula C30H40N2 B13741540 4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline

4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline

Cat. No.: B13741540
M. Wt: 428.7 g/mol
InChI Key: LZRMBAMVZDLMNC-UHFFFAOYSA-N
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Description

4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline is a complex organic compound characterized by its multiple isopropyl and phenyl groups. This compound is notable for its unique structure, which includes three phenyl rings and multiple isopropyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,6-di(propan-2-yl)aniline with 4-amino-3,5-di(propan-2-yl)benzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(2,6-diisopropylaniline): A compound with a similar structure but different substitution pattern.

    2,6-Diisopropylaniline: A simpler compound with fewer phenyl rings and isopropyl groups.

Uniqueness

4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline is unique due to its complex structure, which provides it with distinct chemical and biological properties. Its multiple isopropyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C30H40N2

Molecular Weight

428.7 g/mol

IUPAC Name

4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C30H40N2/c1-17(2)25-13-23(14-26(18(3)4)29(25)31)21-9-11-22(12-10-21)24-15-27(19(5)6)30(32)28(16-24)20(7)8/h9-20H,31-32H2,1-8H3

InChI Key

LZRMBAMVZDLMNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C(C)C)N)C(C)C

Origin of Product

United States

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